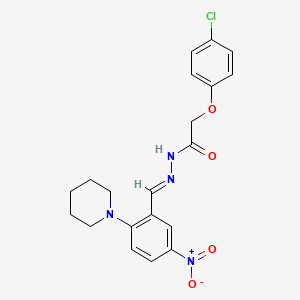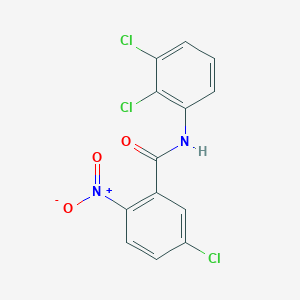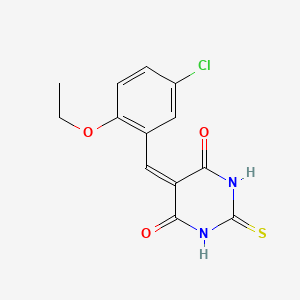
2-allyl-2-phenyl-4-pentenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-allyl-2-phenyl-4-pentenoic acid, also known as APPE, is a natural compound found in certain plants, such as ginger and turmeric. APPE has been the subject of extensive scientific research due to its potential health benefits, including anti-inflammatory and anti-cancer properties. In
Mécanisme D'action
The mechanism of action of 2-allyl-2-phenyl-4-pentenoic acid is not fully understood, but it is believed to work through multiple pathways. 2-allyl-2-phenyl-4-pentenoic acid has been shown to inhibit the expression of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response. 2-allyl-2-phenyl-4-pentenoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-allyl-2-phenyl-4-pentenoic acid has a variety of biochemical and physiological effects. 2-allyl-2-phenyl-4-pentenoic acid has been shown to reduce inflammation and oxidative stress, which may help protect against chronic diseases such as cancer, diabetes, and cardiovascular disease. 2-allyl-2-phenyl-4-pentenoic acid has also been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for the development of new cancer treatments.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-allyl-2-phenyl-4-pentenoic acid is that it is a natural compound found in certain plants, making it readily available for research. 2-allyl-2-phenyl-4-pentenoic acid has also been shown to have low toxicity, making it a safe compound to work with in lab experiments. However, one limitation of 2-allyl-2-phenyl-4-pentenoic acid is that it is relatively unstable and can degrade over time, which may affect the accuracy of experimental results.
Orientations Futures
For research include drug development, gut microbiome studies, and understanding its mechanism of action.
Méthodes De Synthèse
2-allyl-2-phenyl-4-pentenoic acid can be synthesized from cinnamaldehyde and phenylacetic acid through a Claisen-Schmidt condensation reaction. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The resulting product is purified through recrystallization to obtain pure 2-allyl-2-phenyl-4-pentenoic acid.
Applications De Recherche Scientifique
2-allyl-2-phenyl-4-pentenoic acid has been the subject of numerous scientific studies due to its potential health benefits. Studies have shown that 2-allyl-2-phenyl-4-pentenoic acid exhibits anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. 2-allyl-2-phenyl-4-pentenoic acid has also been shown to have antioxidant properties, which may help protect against oxidative stress and damage.
Propriétés
IUPAC Name |
2-phenyl-2-prop-2-enylpent-4-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-3-10-14(11-4-2,13(15)16)12-8-6-5-7-9-12/h3-9H,1-2,10-11H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYFESWSFJLBHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CC=C)(C1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Allyl-2-phenyl-4-pentenoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}benzoic acid](/img/structure/B5711063.png)
![1-{3-[(2-chlorophenoxy)methyl]benzoyl}piperidine](/img/structure/B5711067.png)

![3-(2-chloro-6-fluorophenyl)-N-[4-(diethylamino)phenyl]acrylamide](/img/structure/B5711091.png)

![1-{3-[(4-methylphenyl)thio]propanoyl}pyrrolidine](/img/structure/B5711099.png)

![3-[(3-chloro-4-fluorophenyl)amino]-1-(5-methyl-2-furyl)-1-propanone](/img/structure/B5711112.png)

![4-[(2-bromophenoxy)methyl]-N'-(3-furylmethylene)benzohydrazide](/img/structure/B5711118.png)



![6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5711180.png)